Product packaging for Gagaminine(Cat. No.:CAS No. 41060-37-1)

Gagaminine

Cat. No.: B1240143
CAS No.: 41060-37-1
M. Wt: 617.7 g/mol
InChI Key: CQLUYSHACKIUHL-LQAUVMAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gagaminine is a steroidal alkaloid isolated from the roots of Cynanchum wilfordii , a plant belonging to the Asclepiadaceae family . This compound serves as a key biochemical tool for investigating liver function and oxidative stress. Research indicates that the cinnamoyl group within the this compound structure is critical for the inhibition of hepatic aldehyde oxidase activity . Furthermore, studies suggest its structural features, particularly the nicotinoyl group, may contribute to inhibitory effects on lipid peroxidation, positioning it as a compound of interest for exploring cellular antioxidant mechanisms . The broader Cynanchum genus, from which this compound is derived, is known for a rich profile of bioactive C21 steroids and is traditionally associated with various biological activities, providing a significant context for its research applications . This compound is supplied for in vitro research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43NO8 B1240143 Gagaminine CAS No. 41060-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41060-37-1

Molecular Formula

C36H43NO8

Molecular Weight

617.7 g/mol

IUPAC Name

[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate

InChI

InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1

InChI Key

CQLUYSHACKIUHL-LQAUVMAVSA-N

SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

Isomeric SMILES

C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

Canonical SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

Synonyms

gagaminine

Origin of Product

United States

Biosynthesis and Production Methodologies of Gagaminine

In Vitro Biosynthesis and Cultivation Strategies

Implications for Research-Scale Material Supply

The findings from in vitro culture studies have significant implications for the research-scale material supply of gagaminine. nih.govnih.govresearchgate.netjst.go.jp Traditional isolation from plant roots can be subject to variability based on environmental factors, plant age, and geographical origin. mdpi.com In vitro culture offers a more controlled and potentially scalable method for producing this compound. nih.govnih.govresearchgate.netjst.go.jp

The ability to achieve higher yields in suspension cultures compared to solid cultures, as demonstrated by the increase from 0.960% to 2.227%, indicates that suspension culture could be a more efficient method for generating larger quantities of this compound for research purposes. nih.govresearchgate.netjst.go.jp Identifying optimal conditions such as darkness, specific plant growth regulator concentrations (e.g., 2.0 mg/l 2,4-D), and sucrose (B13894) levels (e.g., 3% for optimal concentration) allows for targeted cultivation strategies to maximize this compound yield. nih.govnih.govresearchgate.netjst.go.jp

Furthermore, the observation that this compound production increases during the death phase of cell growth could inform harvesting strategies in large-scale cultures, suggesting that allowing cultures to reach this phase before extraction may improve yield. nih.govresearchgate.net

While in vitro culture presents a promising avenue for research-scale supply, further optimization and scaling-up studies would be necessary to transition from laboratory-scale findings to producing quantities sufficient for extensive research, including in vivo studies. The reported seven- and three-fold higher this compound concentration in suspension culture compared to the plant stem and a smaller volume of medium, respectively, highlights the potential of this method for enhanced production. nih.govresearchgate.netresearchgate.net

The limited reports on in vitro cultures of Cynanchum species suggest that this area of research is still developing, but the success in enhancing this compound synthesis through optimized conditions provides a foundation for establishing reliable and potentially large-scale production methods for research material. researchgate.net

Molecular and Cellular Mechanisms of Action of Gagaminine

Enzyme Modulation and Redox Homeostasis

Research indicates that gagaminine can influence enzymatic activity and contribute to maintaining redox balance within cells. plantaedb.comthieme-connect.comnih.govwikidata.orgnih.gov

Inhibition of Aldehyde Oxidase Activity (EC 1.2.3.1)

This compound has demonstrated potent inhibitory effects on hepatic aldehyde oxidase (AO) activity in vitro. thieme-connect.comkoreascience.kr Aldehyde oxidase (EC 1.2.3.1) is a molybdenum-containing cytosolic enzyme involved in the metabolism of various aldehydes and nitrogen-containing compounds. tandfonline.comresearchgate.net Studies have shown that this compound inhibits hepatic aldehyde oxidase activity in a dose-dependent manner. thieme-connect.commdpi.com For instance, an IC50 value of 0.8 µM (0.5 µg/ml) has been reported for its inhibitory effect on hepatic aldehyde oxidase activity. thieme-connect.commdpi.com Structure-activity relationship studies suggest that the cinnamoyl group within the structure of this compound is crucial for its inhibitory effect on aldehyde oxidase activity. koreascience.krkoreascience.kr

Suppression of Lipid Peroxidation

In addition to its effects on enzyme activity, this compound has been shown to suppress the formation of lipid peroxides in rat liver tissues significantly in vitro. thieme-connect.commdpi.comthieme-connect.com Lipid peroxidation is a process where free radicals steal electrons from lipids, leading to cell damage. tandfonline.com The ability of this compound to suppress this process highlights its potential role in protecting against oxidative damage. The nicotinoyl group in this compound may be necessary for its anti-lipid peroxidation activity. koreascience.krkoreascience.kr

Role as a Natural Antioxidant

Based on its ability to suppress lipid peroxidation and potentially modulate enzymes involved in oxidative processes, this compound is considered a potent natural antioxidant. thieme-connect.comthieme-connect.com Its antioxidative properties may contribute to its potential therapeutic applications. Research has also revealed that this compound can increase the content of antioxidant enzymes like SOD and non-enzymatic antioxidants like GSH in oxidatively damaged cells, further contributing to the reduction of oxidative stress. nih.gov

Table 1: Summary of this compound's Effects on Enzyme Activity and Redox Homeostasis

MechanismEffectRelevant Group (if specified)IC50 (Hepatic AO)
Aldehyde Oxidase InhibitionPotent inhibition (dose-dependent)Cinnamoyl group0.8 µM (0.5 µg/ml)
Lipid Peroxidation SuppressionSignificant suppressionNicotinoyl groupNot specified
Antioxidant RoleReduces oxidative stress, increases SOD and GSHNot specifiedNot specified

Protein-Protein Interactions and Transcriptional Regulation (for this compound derivatives)

Certain derivatives of this compound have been investigated for their interactions with protein complexes and their influence on gene transcription.

Interaction of 3-O-chloroacetyl-gagamine (A671) with Histone Deacetylase Complex Subunit SAP18

A C21-steroidal derivative of this compound, known as 3-O-chloroacetyl-gagamine (A671), has been found to interact directly with Histone deacetylase complex subunit SAP18. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov SAP18 is a component of the SIN3 repressor complex, which is involved in transcriptional regulation. nih.govresearchgate.netresearchgate.net The interaction between A671 and SAP18 is reported to stabilize and activate SAP18. nih.govresearchgate.netdntb.gov.ua

Transcriptional Suppression of Sirtuin 3 (SIRT3)

The interaction of A671 with SAP18 leads to the activation of the SAP18/SIN3 complex. nih.govresearchgate.net This activation, in turn, results in the transcriptional suppression of Sirtuin 3 (SIRT3). nih.govresearchgate.netresearchgate.netdntb.gov.uanih.govfrontiersin.org SIRT3 is an NAD-dependent deacetylase primarily located in mitochondria, playing a role in various cellular activities, including metabolism and cell growth. dntb.gov.uanih.gov The suppression of SIRT3 transcription by A671 is linked to the inhibition of proliferation and induction of cell death in certain cancer cells, such as T-cell lymphoma and erythroleukemia. nih.govresearchgate.netdntb.gov.uafrontiersin.org Resistance of cancer cells to A671 has been correlated with diminished SAP18 activation and sustained SIRT3 expression. nih.govdntb.gov.ua This suggests a critical role for the SAP18-SIN3-SIRT3 axis as a potential pharmacological target. nih.govdntb.gov.ua

Table 2: Mechanisms of Action of 3-O-chloroacetyl-gagamine (A671)

Interaction PartnerEffect of Interaction with A671Downstream EffectCellular Outcome
Histone Deacetylase Complex Subunit SAP18Direct interaction, stabilization, and activationActivation of SAP18/SIN3 complexTranscriptional suppression of SIRT3
Sirtuin 3 (SIRT3)Transcriptional suppressionReduced SIRT3 expression and activityInhibition of proliferation, induction of apoptosis

Implications for SAP18-SIN3-SIRT3 Axis Modulation

Research into the molecular mechanisms of action of this compound and its derivatives has identified interactions with the SAP18-SIN3-SIRT3 axis as a key pathway, particularly in the context of certain malignancies. A C21-steroidal derivative compound, 3-O-chloroacetyl-gagamine, also known as A671, has been shown to potently suppress the growth of mouse and human T-cell lymphoma and erythroleukemia cells in vitro and in preclinical models nih.govchem960.comreadthedocs.ioscribd.com.

The mechanism underlying A671's anti-neoplastic effects involves a direct interaction with Histone deacetylase complex subunit SAP18 nih.govchem960.comscribd.com. SAP18 is a component of the SIN3 suppressor complex, a multi-protein complex known to function as a transcriptional corepressor by recruiting histone deacetylases (HDACs). The interaction of A671 with SAP18 is reported to stabilize and activate SAP18 nih.govchem960.comscribd.com.

This activation of SAP18 by the this compound derivative leads to the transcriptional suppression of SIRT3 nih.govchem960.comscribd.com. SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases, is primarily located in the mitochondria and plays crucial roles in regulating metabolic processes, oxidative stress, and apoptosis. While SIRT3 can have dual roles in cancer, its expression has been linked to promoting tumorigenesis in some contexts, including lymphomagenesis chem960.com.

The transcriptional suppression of SIRT3 mediated by the A671-induced activation of the SAP18-SIN3 complex consequently leads to the inhibition of proliferation and induction of cell death in susceptible cancer cells nih.govchem960.comscribd.com. Studies have indicated that the resistance of cancer cells to A671 correlates with diminished SAP18 activation and sustained SIRT3 expression, further supporting the importance of this axis in mediating the compound's effects nih.govchem960.comscribd.com. These findings collectively highlight the SAP18-SIN3-SIRT3 axis as a potential pharmacological target for therapeutic intervention, which can be modulated by C21-steroidal agents related to this compound to suppress certain malignancies nih.govchem960.comscribd.com.

The reported interaction and its downstream effects can be summarized as follows:

CompoundTarget ProteinEffect on TargetComplex InvolvedDownstream Effect 1Downstream Effect 2Cellular Outcome
3-O-chloroacetyl-gagamine (A671)SAP18Stabilization, Activation nih.govchem960.comscribd.comSIN3 complex nih.govchem960.comscribd.comTranscriptional suppression of SIRT3 nih.govchem960.comscribd.comInhibition of proliferation nih.govchem960.comscribd.comInhibition of cancer cell growth, Cell death nih.govchem960.comscribd.com

This axis represents a specific pathway through which derivatives of this compound can exert their biological effects, particularly in the context of modulating cellular proliferation and survival by influencing SIRT3 expression via the SAP18-SIN3 corepressor complex.

Structure Activity Relationships Sar of Gagaminine and Its Derivatives

Identification of Critical Functional Groups for Biological Activity

Research has highlighted the significance of certain functional groups in mediating gagaminine's observed biological effects. nih.govnih.govnih.govresearchgate.netmdpi.com

Significance of the Cinnamoyl Group in Aldehyde Oxidase Inhibition

Investigations into the SAR of this compound have revealed that the cinnamoyl group is critical for its inhibitory activity against hepatic aldehyde oxidase. nih.govkoreascience.krresearchgate.net Comparative studies with this compound and related compounds, such as cinnamic acid and nicotinic acid, have provided evidence for the crucial role of this specific functional group in aldehyde oxidase inhibition. nih.govresearchgate.net

Importance of the Nicotinoyl Group in Anti-Lipid Peroxidation

The nicotinoyl group present in the structure of this compound appears to be necessary for the compound's anti-lipid peroxidation activity. nih.govkoreascience.krresearchgate.net This suggests that while the cinnamoyl group is key for aldehyde oxidase inhibition, the nicotinoyl group contributes significantly to the antioxidative effects related to lipid peroxidation. nih.govresearchgate.net

Synthetic Modification Strategies and Analog Generation

To further explore the SAR of this compound and generate compounds with potentially altered or improved activities, various synthetic modification strategies have been employed. chemspider.comnih.gov

Hydrolysis and Reduction to Prepare Derivatives (e.g., sarcostin (B610691), penupogenin)

Hydrolysis and reduction are common methods used to prepare derivatives of this compound for SAR studies. nih.gov For instance, sarcostin and penupogenin (B609912) have been prepared from this compound through hydrolysis and reduction processes. nih.gov These derivatives, lacking certain acyl groups present in this compound, allow for the evaluation of how the removal or modification of these groups impacts biological activity. nih.gov

Acylation and Oxidation Products for SAR Studies

Acylation and oxidation reactions are also utilized to generate this compound analogs for SAR investigations. chemspider.comsci-hub.box Modification of hydroxyl groups, such as the secondary 3-OH on the pregnane (B1235032) skeleton, through acylation with different acyl groups can significantly impact bioactivities. sci-hub.box Oxidation products have also been synthesized to understand the role of specific oxidized functionalities in the biological profile of this compound derivatives. sci-hub.box

Pre Clinical Biological Activity Studies of Gagaminine

Antioxidant Efficacy in In Vitro Systems

Gagaminine, a steroidal alkaloid, has demonstrated notable antioxidant properties in various in vitro studies. Isolated from the root of Cynanchum wilfordi, this compound has been shown to significantly suppress the formation of lipid peroxides in rat liver tissues. nih.govthieme-connect.com This indicates its potential to protect cellular membranes from oxidative damage.

Further investigations into its antioxidant mechanism revealed that this compound is a potent inhibitor of hepatic aldehyde oxidase activity, with a reported IC50 value of 0.8 microM (0.5 microg/ml). nih.govthieme-connect.com Aldehyde oxidase is an enzyme involved in the metabolism of various aldehydes, and its inhibition can influence oxidative stress pathways. The inhibitory effect of this compound on this enzyme is dose-dependent. nih.govthieme-connect.com In contrast, this compound does not significantly affect the activity of xanthine (B1682287) oxidase, another enzyme involved in the production of reactive oxygen species. thieme-connect.com

The antioxidant potential of this compound and its derivatives is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. woodj.orgphytopharmajournal.com The DPPH assay measures the ability of a compound to act as a free radical scavenger by donating a hydrogen atom, while the ABTS assay assesses the capacity to scavenge the ABTS radical cation. woodj.orgphytopharmajournal.com Studies on the structure-activity relationships of this compound derivatives have suggested that the cinnamoyl group is crucial for inhibiting aldehyde oxidase activity, whereas the nicotinoyl group may be essential for its anti-lipid peroxidation effects. researchgate.net

Table 1: Summary of In Vitro Antioxidant Activity of this compound

Assay Model System Key Finding Reference
Lipid Peroxidation Inhibition Rat liver tissue Significant suppression of lipid peroxide formation nih.govthieme-connect.com
Aldehyde Oxidase Inhibition Hepatic Potent, dose-dependent inhibition (IC50 = 0.8 µM) nih.govthieme-connect.com
Xanthine Oxidase Activity Hepatic No significant change thieme-connect.com

Anti-Neoplastic Investigations (using this compound derivatives like A671)

A derivative of this compound, identified as 3-O-chloroacetyl-gagamine (A671), has been identified as a potent suppressor of T-cell lymphoma growth in vitro. nih.govnih.govdntb.gov.ua In a screening of a library of C21-steroidal derivatives, A671 was the only compound to exhibit significant growth inhibitory activity against several cancer cell lines. nih.gov This anti-neoplastic effect is attributed to its ability to induce apoptosis (programmed cell death) in cultured T-cell lymphoma cells. nih.gov The mechanism of action involves the direct interaction of A671 with SAP18, a component of the SIN3 suppressor complex. nih.govnih.govdntb.gov.ua This interaction leads to the transcriptional suppression of SIRT3, a NAD-dependent deacetylase, which in turn inhibits proliferation and promotes cell death. nih.govnih.govdntb.gov.ua

The anti-neoplastic activity of the this compound derivative A671 extends to erythroleukemia cells. nih.govnih.govdntb.gov.ua In vitro studies have demonstrated that A671 effectively suppresses the growth of both mouse and human erythroleukemia cell lines. nih.govnih.gov The underlying mechanism is consistent with its action in T-cell lymphoma, involving the SAP18-SIN3-SIRT3 axis to inhibit cell proliferation and induce cell death. nih.govnih.govdntb.gov.ua The sensitivity of cancer cells to A671 has been correlated with the ratio of SAP18 to SIRT3 expression. nih.gov

The in vitro findings regarding A671's efficacy against T-cell lymphoma have been corroborated in pre-clinical animal models. nih.govnih.gov In a mouse model where human T-cell lymphoma cells (EL4) were intravenously injected, treatment with A671 significantly improved survival rates compared to the vehicle-treated control group. nih.gov While control mice succumbed to the lymphoma, a majority of the A671-treated mice exhibited prolonged survival. nih.gov This demonstrates the potent in vivo therapeutic activity of this this compound derivative against T-cell lymphoma. nih.gov The study highlights the potential of targeting the SAP18-SIN3-SIRT3 pathway as a therapeutic strategy for T-cell lymphomas. nih.govnih.gov

Table 2: Anti-Neoplastic Activity of this compound Derivative A671

Cancer Type Model Key Finding Reference
T-cell Lymphoma In Vitro Potent growth suppression and induction of apoptosis. nih.govnih.govdntb.gov.ua
Erythroleukemia In Vitro Potent growth suppression. nih.govnih.govdntb.gov.ua
T-cell Lymphoma In Vivo (Mouse Model) Significant increase in survival. nih.gov

Suppression of Erythroleukemia Growth in In Vitro Models

Other Pharmacological Effects in Model Systems

Derivatives of this compound isolated from Cynanchum caudatum have been reported to exhibit cardiotonic effects. researchgate.net Specifically, steroidal alkaloids like this compound have been investigated for their potential in treating premature ventricular contractions. researchgate.net The roots of C. caudatum have a history of use in folk medicine as a cardiotonic agent.

Immunosuppressive Activity of Synthetic Pregnane-type Steroids (derivatives) in In Vitro Assays

Synthetic pregnane-type steroids, which are structurally related to this compound, have been evaluated for their immunosuppressive activities in vitro. sci-hub.box A study involving the synthesis of 69 pregnane-type steroids, including 24 new analogs, demonstrated that certain compounds could potently and specifically inhibit Toll-like receptor (TLR) signaling without causing cytotoxicity. sci-hub.box The immunosuppressive effect was found to be mediated through the TRAF6 signaling cascade. sci-hub.box Structure-activity relationship studies revealed that modifications at the 3-OH, 12-OH, and 20-OH positions of the pregnane (B1235032) skeleton are critical for their biological activity. sci-hub.box For instance, the acylation of the 3-OH and 12-OH moieties with different groups influenced the immunosuppressive activity. sci-hub.box These findings suggest that C21-steroidal derivatives could be further explored as potential immunotherapies. sci-hub.box

Advanced Analytical Methodologies in Gagaminine Research

Chromatographic Techniques for Isolation and Quantification in Research Samples (e.g., HPLC, HPTLC)

Chromatographic methods are fundamental tools for the separation and quantification of Gagaminine from complex mixtures like plant extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable due to their accuracy, selectivity, and speed. researchgate.net

In research contexts, such as the analysis of this compound synthesis in cell suspension cultures of Cynanchum wilfordii, both HPLC and HPTLC are employed for detection and quantification. researchgate.netakjournals.com These techniques allow for the creation of a chromatographic fingerprint, which is crucial for the quality control of herbal products. HPLC, in particular, is noted for its precision and robustness in quantifying specific analytes. researchgate.netresearchgate.net The development of these methods involves validating parameters such as linearity, precision, and accuracy to ensure reliable results. nih.gov For instance, while a gravimetric method might quantify total alkaloid content, HPLC provides specific quantification of this compound itself, though sometimes yielding lower concentration values than less specific methods. researchgate.netakjournals.com

The general workflow involves extracting the compound from the sample matrix (e.g., dried plant material or callus cultures) using a solvent like methanol. unirioja.es This extract is then analyzed using HPLC or HPTLC systems. unirioja.esresearchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques for Phytochemical Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase within a column under high pressure. Separation on a plate coated with a thin layer of adsorbent (stationary phase) through which a liquid solvent (mobile phase) moves by capillary action.
Primary Use Precise quantification and purification of compounds. researchgate.netnih.govRapid screening, fingerprinting, and semi-quantitative or quantitative analysis. researchgate.netunirioja.es
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. phytopurify.comDensitometric scanning at a specific wavelength after chromatographic development.
Advantages High resolution, high sensitivity, easily automated, and highly reproducible. researchgate.netHigh throughput (multiple samples per plate), low cost per sample, and simple sample preparation.
Application in this compound Research Used for accurate quantification in studies of synthesis in cell cultures and for isolation for structural analysis. researchgate.netcmu.ac.thApplied for detection and quantification in plant extracts and callus cultures. researchgate.netakjournals.com

Spectroscopic Approaches for Structural Elucidation of this compound and its Metabolites/Derivatives (e.g., 13C-NMR revision)

Spectroscopic techniques are indispensable for determining the precise molecular structure of compounds like this compound. omicsonline.org The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. numberanalytics.com Together, they provide a complete picture of the molecule's atomic connectivity and stereochemistry. omicsonline.orgnumberanalytics.com

NMR spectroscopy, especially 13C-NMR, is a powerful tool for identifying all carbon atoms in a molecule. ceitec.cz For complex organic structures, a combination of 1D (like proton-decoupled 13C) and 2D NMR experiments (such as HSQC and HMBC) is used to assign all proton and carbon signals unambiguously. ceitec.czresearchgate.net In the study of this compound, spectroscopic methods were used to establish its structure, and subsequent research led to a necessary revision of some of its initial 13C-NMR data, highlighting the importance of rigorous spectroscopic analysis. researchgate.net The structural elucidation of related C21 steroidal analogues also heavily relies on one- and two-dimensional NMR spectroscopy alongside high-resolution mass spectrometry. researchgate.net

Mass spectrometry provides the molecular weight and elemental formula, while techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are crucial for confirming the molecular formula of this compound and its derivatives. researchgate.net

Interactive Data Table: Key Spectroscopic Methods in Structural Elucidation

TechniqueInformation ProvidedApplication to this compound
13C-NMR Provides information on the number and chemical environment of carbon atoms in a molecule. libretexts.orgEssential for confirming the carbon skeleton; specific data for this compound has been subject to revision. researchgate.netsavemyexams.com
1H-NMR Reveals the number, environment, and connectivity of hydrogen atoms.Used in conjunction with 13C-NMR to determine the complete proton structure.
2D-NMR (e.g., COSY, HSQC, HMBC) Shows correlations between nuclei (H-H, C-H), establishing the connectivity and piecing the molecular structure together. ceitec.czCritical for the definitive assignment of all atoms in the complex steroidal structure. researchgate.net
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, which helps in identifying the compound and its formula. numberanalytics.comConfirms the molecular weight of this compound and its derivatives. researchgate.net

Bioanalytical Assays for Mechanistic Investigations (e.g., enzyme activity assays, cell proliferation assays in research contexts)

To understand the biological effects of this compound, researchers use various bioanalytical assays that measure its interaction with cellular components and pathways. These assays are critical for investigating its mechanism of action. nih.gov

A key finding from this research is this compound's potent inhibitory effect on aldehyde oxidase activity. researchgate.netresearchgate.net Enzyme activity assays are used to quantify this inhibition. kymos.com These assays typically involve providing a synthetic substrate to the enzyme and measuring the rate of product formation, often using a microplate reader for high-throughput analysis of absorption, fluorescence, or luminescence. kymos.comthermofisher.com Research has shown that the cinnamoyl group within this compound's structure is critical for its inhibition of aldehyde oxidase. researchgate.netkoreascience.kr

In addition to enzyme inhibition, the anti-proliferative effects of related C21 steroidal compounds have been evaluated using cell-based assays. researchgate.net Such assays, like the MTT assay, measure the impact of a compound on the proliferation and viability of cancer cell lines. researchgate.net Flow cytometry can also be employed for detailed single-cell analysis of cellular processes like proliferation and death. nih.gov These mechanistic studies often involve preparing stock solutions of the compound in a solvent like DMSO and then diluting it in the cell culture medium for the experiment. sci-hub.box

Interactive Data Table: Bioanalytical Assays in this compound Research

Assay TypePurposeSpecific Findings for this compound/Related Compounds
Enzyme Activity Assay To measure the effect of a compound on the catalytic activity of a specific enzyme. nih.govthermofisher.comThis compound potently inhibits aldehyde oxidase activity. researchgate.netresearchgate.net
Anti-Lipid Peroxidation Assay To determine the antioxidant capacity of a compound by measuring its ability to inhibit the oxidation of lipids.The nicotinoyl group in this compound may be necessary for its anti-lipid peroxidation effects. researchgate.netkoreascience.kr
Cell Proliferation Assay (e.g., MTT) To assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.Related C21 steroidal analogues exhibit in-vitro anti-proliferative effects against various tumor cell lines. researchgate.net
Apoptosis Assay To determine if a compound induces programmed cell death.The mechanism of related compounds has been investigated using apoptosis assays. researchgate.net

Emerging Analytical Tools for Complex Biological Matrices

The analysis of compounds like this compound in complex biological matrices such as blood, plasma, or tissue presents significant analytical challenges. mdpi.com Emerging analytical tools are continuously being developed to offer greater sensitivity, specificity, and efficiency for such tasks. bioanalyticalresearch.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern bioanalysis for its ability to separate and detect analytes at very low concentrations. mdpi.comjapsonline.com High-Resolution Mass Spectrometry (HRMS) platforms, including Orbitrap and Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy and resolution, which is vital for identifying unknown metabolites of this compound or characterizing its protein targets. ijsra.net

Other emerging technologies with potential applications in this compound research include:

Microfluidics and Lab-on-a-Chip Technologies : These systems allow for rapid analysis using minimal sample volumes, which is advantageous when dealing with precious biological samples. bioanalyticalresearch.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging : This powerful tool can visualize the spatial distribution of molecules directly in tissue sections, which could be used to map where this compound and its metabolites accumulate in an organism. numberanalytics.com

Advanced Immunoassays : While traditional ELISAs are useful, newer formats offer improved sensitivity and multiplexing capabilities for studying the downstream effects of this compound on protein expression. koreascience.krijsra.net

These advanced tools are crucial for moving beyond simple quantification and toward a deeper understanding of this compound's pharmacokinetics, metabolism, and interaction with biological systems. bioanalyticalresearch.com

Future Research Directions and Translational Research Perspectives

Detailed Elucidation of Intrinsic Biosynthetic Pathways

While gagaminine is known to be a C21 steroidal alkaloid, the precise enzymatic steps and genetic regulation of its biosynthesis in plants like Cynanchum wilfordii are not fully understood. ontosight.aimdpi.com Future research must prioritize the detailed elucidation of this intrinsic pathway. This involves a multi-faceted approach combining transcriptomics, proteomics, and metabolomics to identify and characterize the enzymes responsible for the intricate molecular architecture of this compound, which features a pregnane (B1235032) backbone with multiple hydroxyl groups and ester linkages. ontosight.ai

Understanding the biosynthetic pathway is paramount for several reasons. It can clarify the roles of precursor molecules and key intermediates, potentially enabling the targeted enhancement of this compound production through metabolic engineering in plant cell cultures. mdpi.comcabidigitallibrary.orgresearchgate.net Studies have already shown that culture conditions, such as temperature and nutrient composition, can influence the yield of this compound in vitro, suggesting that a deeper understanding of the biosynthetic machinery could lead to optimized, large-scale production methods. cabidigitallibrary.orgresearchgate.net Furthermore, mapping the pathway can provide insights into the evolution of chemical diversity within the Cynanchum genus and facilitate the discovery of novel, related compounds with unique biological activities. nih.govresearchgate.net

Discovery of Novel this compound Biological Targets and Pathways

Initial research has highlighted this compound's potential as a potent antioxidant, an inhibitor of aldehyde oxidase, and a modulator of vascular smooth muscle relaxation through calcium antagonistic action. nl.go.krnih.govthieme-connect.com However, the full spectrum of its biological targets and the signaling pathways it modulates remains an open field for discovery. plos.orgnih.gov

Future investigations should employ advanced screening techniques to identify new protein-binding partners and cellular pathways affected by this compound. nih.gov For instance, its observed anti-inflammatory and anti-tumor activities suggest interactions with key signaling cascades involved in cell proliferation and immune response. researchgate.netmdpi.com Techniques such as chemical proteomics and high-throughput screening of cellular models can uncover direct molecular targets, moving beyond the current, more generalized understanding of its effects. plos.orgnih.gov Unraveling these mechanisms is essential for understanding its therapeutic potential and for identifying potential biomarkers for patient response in future clinical applications. nihr.ac.uk

Identified ActivityPotential Mechanism/TargetReference
AntioxidantSuppression of lipid peroxide formation nih.govthieme-connect.com
Aldehyde Oxidase InhibitionPotent, dose-dependent inhibition (IC50 = 0.8 µM) nih.govthieme-connect.com
VasodilationCalcium antagonistic action in vascular smooth muscle nl.go.krkoreascience.kr
Anti-tumorImplicated in modulating pathways like Wnt/GSK3/β-catenin researchgate.net

Rational Design and Synthesis of Enhanced this compound Analogs for Targeted Mechanistic Effects

The complex structure of this compound offers a rich scaffold for synthetic modification. ontosight.ai Rational drug design and medicinal chemistry approaches are pivotal for creating novel this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. rushim.ruarchive.org By understanding the structure-activity relationships (SAR), chemists can modify specific functional groups to amplify desired therapeutic effects while minimizing potential off-target activities. nih.gov

A key example is the development of 3-O-chloroacetyl-gagamine (A671) , a derivative of this compound. nih.gov This analog was specifically designed to enhance its anti-cancer properties. frontiersin.orggmc.edu.cn Mechanistic studies revealed that A671 exerts its anti-neoplastic effects by binding to the SIN3 Associated Protein 18 (SAP18), which leads to the transcriptional suppression of SIRT3, a key regulator in cancer cell metabolism and survival. nih.govfrontiersin.org This successful example underscores the potential of synthesizing analogs to target specific molecular pathways involved in diseases like T-cell lymphoma and erythroleukemia. nih.gov Future efforts should focus on creating libraries of this compound derivatives and evaluating them for a range of biological activities, guided by computational modeling and mechanistic insights. mdpi.commdpi.comrsc.orgrsc.orgresearchgate.net

Exploration of Broader Pre-clinical Therapeutic Modalities Based on Mechanistic Understanding

A comprehensive mechanistic understanding of this compound and its potent analogs will enable the exploration of a wider range of therapeutic applications. nihr.ac.ukaapmr.orgpsychology.org Current research points towards its utility in cardiovascular diseases, cancer, and inflammatory conditions. researchgate.netnl.go.krresearchgate.net

Future pre-clinical studies should systematically evaluate the efficacy of this compound and its derivatives in validated animal models of these diseases. nih.govnih.gov For example, its vasodilatory and antioxidant properties suggest potential applications in treating hypertension or ischemia-reperfusion injury. nl.go.krnih.gov Its demonstrated anti-tumor effects, particularly through analogs like A671, warrant further investigation in various cancer models, including xenografts and genetically engineered mouse models. researchgate.netnih.govnih.gov Exploring its neuroprotective potential is another promising avenue, given that other steroidal compounds can influence neural cells. ontosight.ai These pre-clinical evaluations are a critical step in translating basic research findings into potential clinical therapies. nih.gov

Development of Advanced Research Models for Mechanistic Studies

To deeply probe the mechanisms of action of this compound and its analogs, researchers must move beyond traditional two-dimensional cell cultures. frontiersin.orgnih.gov The development and utilization of advanced research models are crucial for obtaining more physiologically relevant data. frontiersin.org

These models include:

Three-dimensional (3D) organoids and spheroids: These models better mimic the complex microenvironment of tissues and tumors, allowing for more accurate assessment of drug efficacy and penetration. frontiersin.orgnih.gov

Patient-derived xenografts (PDX): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help predict clinical responses to this compound-based therapies. nih.gov

CRISPR-Cas9 gene-editing: This technology can be used in cell lines and animal models to knock out or modify putative target proteins, providing direct causal evidence for the mechanism of action of this compound and its derivatives. nih.gov

Advanced Imaging Techniques: Utilizing high-resolution imaging in pre-clinical models can help track the biodistribution of this compound analogs and visualize their effects on cellular and tissue morphology in real-time. nih.gov

By employing these sophisticated models, researchers can build a more robust and translatable understanding of how this compound works, paving the way for its potential development as a novel therapeutic agent. frontiersin.orgnih.gov

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

  • Methodology : Use pathway enrichment tools (DAVID, MetaboAnalyst) to cluster affected biological processes. Validate findings with CRISPR knockouts or siRNA silencing of top candidate genes .
  • Reproducibility : Share raw data in public repositories (GEO, MetaboLights) and provide code for analytical pipelines (e.g., R/Python scripts) .

Key Considerations for Data Reporting

  • Experimental Replication : Include detailed protocols in supplementary materials (e.g., NMR spectra, chromatograms) to enable independent verification .
  • Ethical Standards : Disclose funding sources and conflicts of interest in acknowledgments .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values (avoid "statistical significance" dichotomization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.